molecular formula C18H18OSi B12561561 Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 172607-53-3

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone

Cat. No.: B12561561
CAS No.: 172607-53-3
M. Wt: 278.4 g/mol
InChI Key: WOHVAYAMWIDBSZ-UHFFFAOYSA-N
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Description

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone is an organosilicon compound with the molecular formula C17H18OSi. This compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethynyl linkage. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical reactions, while the ethynyl linkage provides a site for further functionalization. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(trimethylsilyl)acetylene
  • Trimethyl(phenylethynyl)silane
  • 1-Phenyl-2-(trimethylsilyl)acetylene

Uniqueness

Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

172607-53-3

Molecular Formula

C18H18OSi

Molecular Weight

278.4 g/mol

IUPAC Name

phenyl-[2-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-7-8-12-17(15)18(19)16-10-5-4-6-11-16/h4-12H,1-3H3

InChI Key

WOHVAYAMWIDBSZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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